N,N'-bis(2,4-dimethoxyphenyl)pyridine-2,6-dicarboxamide
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Overview
Description
N,N’-bis(2,4-dimethoxyphenyl)pyridine-2,6-dicarboxamide is a compound that belongs to the family of pyridine dicarboxamides. These compounds are known for their versatile applications in coordination chemistry, stabilization of reactive species, and synthetic modeling of metalloenzyme active sites
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(2,4-dimethoxyphenyl)pyridine-2,6-dicarboxamide typically involves the condensation of pyridine-2,6-dicarboxylic acid or its derivatives with 2,4-dimethoxyaniline. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acid chloride, which then reacts with the amine to form the dicarboxamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as described above, with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(2,4-dimethoxyphenyl)pyridine-2,6-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or bromine for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can lead to the formation of quinone derivatives, while reduction of nitro groups can yield amines .
Scientific Research Applications
N,N’-bis(2,4-dimethoxyphenyl)pyridine-2,6-dicarboxamide has several applications in scientific research:
Coordination Chemistry: It is used as a ligand to form complexes with various metal ions, which can be studied for their structural and catalytic properties.
Stabilization of Reactive Species: The compound can stabilize reactive intermediates in chemical reactions, making it useful in synthetic chemistry.
Synthetic Modeling of Metalloenzyme Active Sites: It is used to model the active sites of metalloenzymes, aiding in the understanding of their mechanisms.
Catalytic Organic Transformations: The compound can act as a catalyst or co-catalyst in various organic transformations.
Sensing and Recognition Applications: It is used in the development of sensors for detecting metal ions and other analytes.
Mechanism of Action
The mechanism by which N,N’-bis(2,4-dimethoxyphenyl)pyridine-2,6-dicarboxamide exerts its effects is primarily through its ability to coordinate with metal ions. The pyridine and amide groups provide multiple coordination sites, allowing the compound to form stable complexes with metals. These complexes can then participate in various catalytic and stabilization processes .
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(2-pyridyl)pyridine-2,6-dicarboxamide
- N,N’-bis(2,6-diisopropylphenyl)pyridine-2,6-dicarboxamide
- 2,6-bis(pyrazine-2-carboxamido)pyridine
- 2,6-bis(pyridine-2-carboxamido)pyridine
Uniqueness
N,N’-bis(2,4-dimethoxyphenyl)pyridine-2,6-dicarboxamide is unique due to the presence of methoxy groups on the phenyl rings.
Properties
Molecular Formula |
C23H23N3O6 |
---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
2-N,6-N-bis(2,4-dimethoxyphenyl)pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C23H23N3O6/c1-29-14-8-10-16(20(12-14)31-3)25-22(27)18-6-5-7-19(24-18)23(28)26-17-11-9-15(30-2)13-21(17)32-4/h5-13H,1-4H3,(H,25,27)(H,26,28) |
InChI Key |
XYSXCOCQSLSUHE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=NC(=CC=C2)C(=O)NC3=C(C=C(C=C3)OC)OC)OC |
Origin of Product |
United States |
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